Oxazolo[4,5-B]pyridine-2-thiol
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Description
Oxazolo[4,5-B]pyridine-2-thiol is a chemical compound with the molecular formula C6H4N2OS . It has a molecular weight of 152.18 g/mol . The compound is also known by several synonyms, including OXAZOLO [4,5-B]PYRIDINE-2-THIOL and [1,3]oxazolo [4,5-b]pyridine-2-thiol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4N2OS/c10-6-8-5-4 (9-6)2-1-3-7-5/h1-3H, (H,7,8,10)
. Its canonical SMILES representation is C1=CC2=C (NC (=S)O2)N=C1
. These codes provide a textual representation of the molecule’s structure .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 152.18 g/mol . It has a computed XLogP3-AA value of 1, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Its topological polar surface area is 66.2 Ų .
Scientific Research Applications
Synthetic Approaches and Biological Activities Oxazolo[4,5-b]pyridine-2-thiol and its derivatives, as part of the broader category of oxazolone compounds, are significant in synthetic chemistry due to their versatile nature. These compounds are synthesized through various routes and demonstrate a wide array of pharmacological activities. Notable activities include antimicrobial, anti-inflammatory, anticancer, anti-HIV, antiangiogenic, anticonvulsant, sedative, cardiotonic, antidiabetic activities, and more. The structural diversity and the presence of heteroatoms like nitrogen (N), sulfur (S), and oxygen (O) in these compounds contribute to their significant biological activities (Kushwaha & Kushwaha, 2021).
Role in Drug Development and Medicinal Chemistry Compounds with oxazolone rings, including derivatives of this compound, are crucial in the field of medicinal chemistry. They exhibit strong binding with different enzymes and receptors in biological systems, leading to a variety of bioactivities. This unique feature has made 1,3,4-oxadiazole-based derivatives an interesting topic for scientists, driving research in the development of new medicinal agents with high therapeutic potency across a broad spectrum of diseases, including cancer, bacterial infections, and inflammation (Verma et al., 2019).
Exploration in Catalysis and Organic Synthesis The heterocyclic N-oxide motif, to which this compound derivatives are related, has been successfully employed in advanced chemistry investigations. These compounds demonstrate amazing functionalities in organic synthesis and catalysis, particularly vital in metal complexes formation, catalysts design, asymmetric catalysis, and synthesis. Their applications in medicinal chemistry, such as anticancer, antibacterial, and anti-inflammatory activities, underscore their importance (Li et al., 2019).
Properties
IUPAC Name |
3H-[1,3]oxazolo[4,5-b]pyridine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c10-6-8-5-4(9-6)2-1-3-7-5/h1-3H,(H,7,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSZJWYJYOGBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=S)O2)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993241 |
Source
|
Record name | [1,3]Oxazolo[4,5-b]pyridine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7243-02-9 |
Source
|
Record name | [1,3]Oxazolo[4,5-b]pyridine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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